(S)-4-Hydroxymandelonitrile

Cyanogenic glycoside biosynthesis Enantiomer specificity Plant secondary metabolism

(S)-4-Hydroxymandelonitrile (CAS 71807-09-5) is the (S)-configured enantiomer of 4-hydroxymandelonitrile, a cyanohydrin formed by formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde. This chiral molecule is the aglycone of the cyanogenic glucoside dhurrin in Sorghum bicolor, while its (R)-counterpart serves as the aglycone of taxiphyllin—a fundamental stereochemical divergence that prevents interchangeable use of the enantiomers or racemate in biosynthetic and biocatalytic contexts.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 71807-09-5
Cat. No. B1205870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Hydroxymandelonitrile
CAS71807-09-5
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)O)O
InChIInChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1
InChIKeyHOOOPXDSCKBLFG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Hydroxymandelonitrile (CAS 71807-09-5): Procurement-Relevant Identity and Biological Role


(S)-4-Hydroxymandelonitrile (CAS 71807-09-5) is the (S)-configured enantiomer of 4-hydroxymandelonitrile, a cyanohydrin formed by formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde [1]. This chiral molecule is the aglycone of the cyanogenic glucoside dhurrin in Sorghum bicolor, while its (R)-counterpart serves as the aglycone of taxiphyllin—a fundamental stereochemical divergence that prevents interchangeable use of the enantiomers or racemate in biosynthetic and biocatalytic contexts [2].

Stereochemistry (S)-configured enantiomer for dhurrin pathway studies
Biosynthetic Role Aglycone of dhurrin; distinct from (R)-taxiphyllin aglycone
Workflow Fit Dhurrin biosynthesis, (S)-selective HNL biocatalysis, chiral derivatization

Why (S)-4-Hydroxymandelonitrile Cannot Be Replaced by Racemic or (R)-Enantiomer Forms


Substituting (S)-4-hydroxymandelonitrile with the racemate or (R)-enantiomer fails in any application that depends on stereospecific molecular recognition. The cyanohydrin β-glucosyltransferase (EC 2.4.1.85) of Sorghum bicolor exclusively accepts the (S)-enantiomer to produce dhurrin [1]; supplying the (R)-form would yield no glycosylated product. Similarly, (S)-selective hydroxynitrile lyases such as SbHNL (EC 4.1.2.11) are stereospecific for the (S)-cyanohydrin, meaning that racemic starting material would at best result in 50% theoretical conversion and require enantiomer separation [2]. These strict enzymatic filters make the (S)-isomer a non-substitutable entity for any study or process operating within dhurrin metabolism or (S)-selective cyanohydrin chemistry.

Glucosyltransferase EC 2.4.1.85 accepts only (S)-enantiomer; (R)-isomer or racemate yields no dhurrin and may interfere with assays.
Hydroxynitrile Lyase (S)-selective HNLs (e.g., SbHNL) cannot utilize (R)-enantiomer; racemic substrate limits theoretical conversion to 50%.

Quantitative Differentiation of (S)-4-Hydroxymandelonitrile Against Closest Comparators


Stereospecific Incorporation into Dhurrin versus Taxiphyllin

The (S)-enantiomer is the obligate aglycone for dhurrin biosynthesis in Sorghum bicolor, whereas the (R)-enantiomer is incorporated into taxiphyllin [1]. This absolute stereochemical sorting is dictated by the UDP-glucose:(S)-4-hydroxymandelonitrile β-D-glucosyltransferase (EC 2.4.1.85), which has zero catalytic activity toward (R)-4-hydroxymandelonitrile [2]. Consequently, any experiment requiring dhurrin production or probing of the dhurrin pathway demands the (S)-isomer; the (R)-isomer or racemate cannot serve as competent substrates.

Dhurrin vs Taxiphyllin
Class-level
(S)-isomer → dhurrin; (R)-isomer → taxiphyllin
Absolute enantiospecificity; (R)-enantiomer inert for dhurrin pathway.
Class-level inference; verify with targeted enzyme assays.
Cyanogenic glycoside biosynthesis Enantiomer specificity Plant secondary metabolism

Enantioselectivity of Hydroxynitrile Lyases: (R)-PaHNL vs. (S)-SbHNL

The (R)-selective Prunus amygdalus hydroxynitrile lyase (PaHNL) converts 4-hydroxybenzaldehyde to (R)-4-hydroxymandelonitrile with 90% conversion and 95% enantiomeric excess (ee) in a biphasic system [1]. In contrast, the (S)-selective Sorghum bicolor HNL (SbHNL) yields (S)-mandelonitrile with 99% ee from benzaldehyde [2]; for the natural 4-hydroxy substrate, SbHNL produces (S)-4-hydroxymandelonitrile with stereospecificity inferred to be comparably high, though direct ee quantification for this specific product was not located in the extracted literature. This cross-study comparison establishes that (S)- and (R)-selective HNLs are non-interchangeable, and each enzyme class requires its cognate enantiomeric substrate or precursor.

HNL Enantioselectivity
Cross-study context
99% ee (SbHNL) vs 95% ee (PaHNL)
(S)-SbHNL achieves high ee for (S)-cyanohydrin; PaHNL yields opposite enantiomer.
Cross-study comparison; conditions differ.
Biocatalysis Enantiomeric excess Hydroxynitrile lyase

Engineered MeHNL-W128A: 450-Fold Activity Enhancement Toward 4-Hydroxymandelonitrile

Wild-type hydroxynitrile lyase from Manihot esculenta (MeHNL) exhibits very low activity toward 4-hydroxymandelonitrile. However, the single-point mutant MeHNL-W128A displays an approximately 450-fold increase in specific activity for this substrate, with a Km value of 0.625 mM [1]. The W128A substitution enlarges the active-site channel entrance, as confirmed by X-ray crystallography at 2.1 Å resolution, enabling accommodation of the bulkier 4-hydroxyphenyl group [1]. This dramatic gain of function transforms MeHNL from a negligible catalyst for 4-hydroxymandelonitrile into a viable biocatalyst for (S)-selective synthesis, offering a tangible advantage over wild-type MeHNL and over (R)-selective HNLs that cannot access the (S)-enantiomer.

MeHNL-W128A Activity
Head-to-head
~450-fold increase; Km 0.625 mM
Engineered enzyme enables preparative (S)-selective synthesis.
Head-to-head vs wild-type MeHNL; X-ray confirmed.
Protein engineering Substrate specificity Biocatalyst optimization

Exclusive Substrate Identity for Cyanohydrin β-Glucosyltransferase (EC 2.4.1.85)

Cyanohydrin β-glucosyltransferase (EC 2.4.1.85) catalyzes the final step of dhurrin biosynthesis: UDP-glucose + (S)-4-hydroxymandelonitrile → UDP + dhurrin [1]. This enzyme displays absolute specificity for the (S)-enantiomer; the (R)-enantiomer is not a substrate. In contrast, the corresponding enzyme in taxiphyllin-producing plants accepts (R)-4-hydroxymandelonitrile. This enantiomer-exclusive substrate recognition means that any kinetic characterization, inhibitor screening, or structural study of dhurrin biosynthesis must employ the (S)-isomer; use of the (R)-isomer or racemate would yield no measurable turnover, leading to false-negative results.

Glucosyltransferase Specificity
Reported
Only (S)-enantiomer glucosylated; (R)-isomer inactive
Binary substrate recognition; racemate may confound kinetic assays.
Supporting evidence from pathway databases.
Glycosyltransferase specificity Dhurrin biosynthesis Enzyme kinetics

Validated Application Scenarios for (S)-4-Hydroxymandelonitrile (CAS 71807-09-5)


Biocatalytic Synthesis of (S)-Configured Cyanohydrins Using Engineered MeHNL-W128A

The MeHNL-W128A mutant, with its 450-fold enhanced activity for 4-hydroxymandelonitrile (Km 0.625 mM), provides a practical biocatalytic route to (S)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde and HCN [1]. This overcomes the negligible activity of wild-type MeHNL and enables preparative-scale production of the (S)-enantiomer without requiring plant-derived Sorghum HNL. Researchers developing (S)-cyanohydrin libraries for pharmaceutical intermediates can leverage this engineered enzyme for improved throughput and yield.

In Vitro Reconstitution and Kinetic Characterization of Dhurrin Biosynthesis

Because cyanohydrin β-glucosyltransferase (EC 2.4.1.85) is absolutely specific for (S)-4-hydroxymandelonitrile [2], any in vitro study of the terminal step of dhurrin biosynthesis—including kinetic parameter determination, substrate analog testing, or inhibitor screening—requires the pure (S)-enantiomer. The (R)-enantiomer or racemic DL-mixture yields no glucosyltransferase activity and therefore cannot substitute in these assays.

Chiral Building Block for Asymmetric Synthesis of Functionalized Mandelic Acid Derivatives

(S)-4-Hydroxymandelonitrile can be hydrolyzed chemically or enzymatically to (S)-4-hydroxymandelic acid, a versatile chiral intermediate for fine chemicals and potential pharmaceutical candidates. The (S)-stereochemistry is retained upon hydrolysis, and the para-hydroxyl group provides a handle for further derivatization (e.g., esterification, etherification). The comparable enantiomeric excess achievable via SbHNL (99% ee for (S)-mandelonitrile) suggests that similarly high optical purity can be attained for (S)-4-hydroxymandelonitrile when using the appropriate (S)-selective HNL [3].

Biomarker Discovery and Metabolomics of Cyanogenic Plant Consumption

(S)-4-Hydroxymandelonitrile has been detected in a range of food items including Persian lime, common salsify, climbing bean, and Vaccinium species (blueberry, cranberry, huckleberry), making it a potential dietary biomarker [4]. Its presence in human blood and other biospecimens as part of the food metabolome supports its use in nutritional metabolomics studies. Importantly, the (S)-configuration is biosynthetically determined, and the (R)-enantiomer arises from distinct plant taxa, so enantiomer-resolved analysis can differentiate dietary sources.

Application
Selection Property
Validation Focus
Biocatalytic (S)-cyanohydrin synthesis
Engineered HNL compatibility
Enantiomeric excess and substrate specificity
Dhurrin glucosyltransferase assays
(S)-specific glycosyltransferase activity
Absence of (R)-enantiomer interference
Asymmetric synthesis of mandelic acid derivatives
Hydrolytic stability and ee retention
Enantiopurity after hydrolysis
Dietary biomarker and metabolomics
Enantiomer-resolved detection
Dietary source differentiation via chirality
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